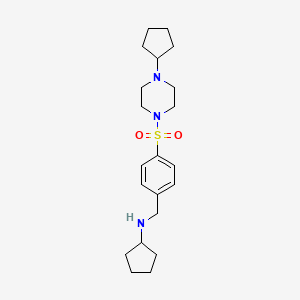
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C21H33N3O2S and a molecular weight of 391.57 g/mol . This compound is characterized by its complex structure, which includes a cyclopentylpiperazine moiety, a sulfonyl group, and a benzylcyclopentanamine framework. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with benzylcyclopentanamine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((4-Cyclohexylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclopropylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclobutylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
Uniqueness
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is unique due to its specific cyclopentylpiperazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H33N3O2S |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
N-[[4-(4-cyclopentylpiperazin-1-yl)sulfonylphenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C21H33N3O2S/c25-27(26,24-15-13-23(14-16-24)20-7-3-4-8-20)21-11-9-18(10-12-21)17-22-19-5-1-2-6-19/h9-12,19-20,22H,1-8,13-17H2 |
InChI-Schlüssel |
LZXTXDDKWPOQFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)

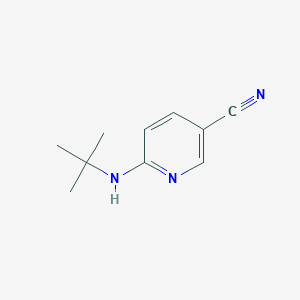
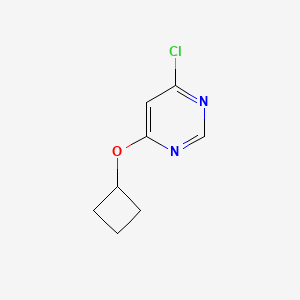
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
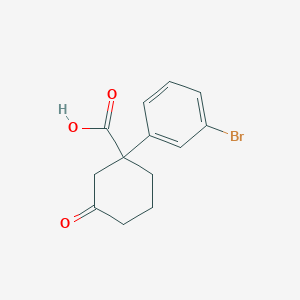
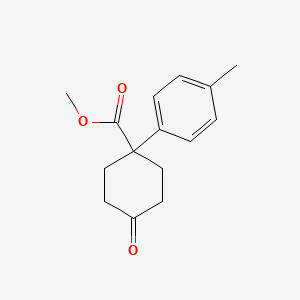
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)

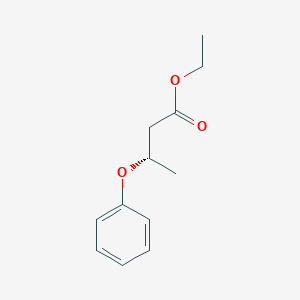
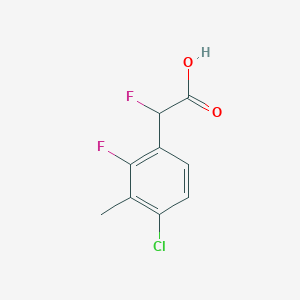

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
